Product packaging for 3'-Hydroxy-4'-methoxydiclofenac(Cat. No.:CAS No. 106610-60-0)

3'-Hydroxy-4'-methoxydiclofenac

Katalognummer: B145834
CAS-Nummer: 106610-60-0
Molekulargewicht: 342.2 g/mol
InChI-Schlüssel: YALZBLAHGKGDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3'-Hydroxy-4'-methoxydiclofenac is a characterized metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It serves as a critical reference standard in pharmaceutical and bioanalytical research for studying the metabolic fate and clearance of diclofenac. Researchers utilize this compound in mass spectrometry and chromatography assays to identify and quantify diclofenac metabolites in biological samples, which is essential for toxicological studies, pharmacokinetic profiling, and understanding drug-drug interactions. Diclofenac and its metabolites exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. As a metabolite, this compound provides insight into the specific metabolic pathways of diclofenac, particularly those involving cytochrome P450 enzymes and subsequent conjugation reactions. This makes it a valuable compound for research in drug development and metabolism. Handling of this product should be performed by qualified laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl2NO4 B145834 3'-Hydroxy-4'-methoxydiclofenac CAS No. 106610-60-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALZBLAHGKGDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147675
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106610-60-0
Record name 3′-Hydroxy-4′-methoxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106610-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXY-4'-METHOXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Pathways of 3 Hydroxy 4 Methoxydiclofenac Formation

Cytochrome P450 Isoform-Specific Hydroxylations

The initial and rate-determining steps in the metabolic cascade leading to 3'-Hydroxy-4'-methoxydiclofenac are aromatic hydroxylations of the parent diclofenac (B195802) molecule. These reactions are predominantly carried out by specific isoforms of the Cytochrome P450 (CYP) superfamily of enzymes.

The CYP2C9 isoform is the principal enzyme responsible for the oxidative metabolism of diclofenac in humans. clinpgx.org Its primary role is the catalysis of hydroxylation on the dichlorophenyl ring of the diclofenac molecule. Research has consistently shown that CYP2C9 almost exclusively catalyzes the formation of 4'-hydroxydiclofenac (B1664172), which is the major metabolite of diclofenac. clinpgx.orgnih.gov

In addition to the major 4'-hydroxylation pathway, CYP2C9 is also responsible for the formation of the minor metabolite 3'-hydroxydiclofenac (B1210953). nih.govnih.gov This 3'-hydroxylated intermediate is a crucial precursor for the subsequent enzymatic reactions that lead to the formation of this compound. In fact, some studies indicate that CYP2C9 is directly involved in metabolizing diclofenac to both 3'-hydroxy and 3'-hydroxy-4'-methoxy metabolites. nih.gov The regioselectivity of CYP2C9-mediated hydroxylation is thought to be influenced by the interaction of the carboxylate moiety of diclofenac with specific residues within the enzyme's active site. drugbank.comnih.gov

Kinetic Parameters of CYP2C9-Mediated Diclofenac 4'-Hydroxylation
ParameterReported Value RangeReference
Km (Michaelis constant)3.9–22 µM nih.gov

Further research has indicated that other enzymes, such as CYP2C8, may also be involved in the metabolism of diclofenac, potentially through the further hydroxylation of diclofenac glucuronide conjugates. drugbank.comresearchgate.net The interplay between these different CYP isoforms determines the profile of hydroxylated metabolites available for subsequent biotransformation steps.

Kinetic Parameters for CYP3A4-Mediated Diclofenac 5-Hydroxylation
ConditionKm (µM)Vmax (nmol/min/nmol of CYP)Reference
Control7113.2 nih.gov
With Quinidine (30 µM)5657.6 nih.gov

Methoxylation Processes and Contributing Enzymes

Following the initial hydroxylation, the formation of this compound requires a methoxylation reaction. This step involves the transfer of a methyl group to a hydroxyl group on the aromatic ring. This process is typically catalyzed by methyltransferase enzymes. In drug metabolism, Catechol-O-methyltransferase (COMT) is a key enzyme responsible for methylating catechol and catechol-like structures (compounds with two adjacent hydroxyl groups on an aromatic ring).

The existence of the 4',5-dihydroxydiclofenac metabolite suggests that diclofenac can undergo dihydroxylation. researchgate.netdrugbank.com It is plausible that a similar dihydroxylation occurs at the 3' and 4' positions, creating a catechol-like intermediate, 3',4'-dihydroxydiclofenac. This intermediate would then serve as a substrate for an O-methylation reaction, likely catalyzed by COMT, which would methylate one of the hydroxyl groups to form the final this compound product.

Sequential Biotransformation Events Leading to this compound

The formation of this compound is a clear example of sequential drug metabolism, where the product of one enzymatic reaction becomes the substrate for the next. The metabolic sequence can be summarized as follows:

Primary Hydroxylation: The parent drug, diclofenac, first undergoes aromatic hydroxylation. Specifically, the CYP2C9 enzyme catalyzes the formation of 3'-hydroxydiclofenac. nih.govnih.gov

Secondary Hydroxylation (Putative): The 3'-hydroxydiclofenac intermediate may undergo a second hydroxylation at the adjacent 4'-position, catalyzed by a CYP enzyme, to form a 3',4'-dihydroxydiclofenac intermediate. The documented formation of 4',5-dihydroxydiclofenac supports the capacity of the metabolic system to perform such sequential hydroxylations. researchgate.netdrugbank.com

O-Methylation: The resulting catechol-like structure of 3',4'-dihydroxydiclofenac is then recognized by a methyltransferase enzyme, such as COMT. This enzyme catalyzes the transfer of a methyl group to the 4'-hydroxyl group, yielding the final product, this compound. nih.gov

Alternatively, some evidence suggests a more direct route where CYP2C9 itself may be involved in the metabolism of diclofenac to 3'-hydroxy-4'-methoxy metabolites, although the precise mechanism for the methoxylation step in this direct pathway is less defined. nih.gov

In Vitro Enzymatic Synthesis Methodologies and Characterization

The production of drug metabolites for research and analytical purposes often relies on in vitro synthesis methods that mimic the biotransformation pathways observed in vivo.

Enzymatic Synthesis:

Microbial Systems: Certain microorganisms possess enzymes analogous to human drug-metabolizing enzymes. For example, microbial systems have been successfully used to generate hydroxylated metabolites of diclofenac.

Recombinant Enzymes: A more specific approach involves the use of recombinant human enzymes expressed in host systems like yeast or bacteria. The use of recombinant yeast expressing human CYP2C9 has been shown to be an effective method for preparing 4'-hydroxydiclofenac from the parent drug. This same principle can be applied to generate the 3'-hydroxy precursor. Subsequent incubation with a suitable methyltransferase enzyme could then yield this compound.

Characterization: Once synthesized, the structural confirmation of the metabolite is essential. The identification and characterization of this compound and its precursors are typically achieved using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the metabolite from the parent drug and other byproducts.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation, confirming the precise location of the hydroxyl and methoxy (B1213986) groups on the aromatic ring.


Conjugation and Elimination Mechanisms of Diclofenac Metabolites

Glucuronidation Pathways of Phenolic Diclofenac (B195802) Metabolites

Glucuronidation is a major metabolic pathway for diclofenac and its hydroxylated derivatives. oup.com This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com For diclofenac itself, this typically results in the formation of an acyl glucuronide. mdpi.comnih.goveurekaselect.com Its phenolic metabolites, such as 3'-Hydroxy-4'-methoxydiclofenac, also undergo extensive glucuronidation.

Several UGT isoforms are involved in the glucuronidation of diclofenac and its metabolites, with varying degrees of activity. nih.gov Extensive research using human liver microsomes and recombinant UGT enzymes has identified UGT2B7 as the primary enzyme responsible for the formation of diclofenac acyl glucuronide. oup.commdpi.comnih.gov Studies have shown that UGT2B7 catalyzes this reaction at a significantly high rate. oup.comnih.gov

Other UGT isoforms also contribute to diclofenac metabolism, although to a lesser extent. These include UGT1A9, which demonstrates moderate activity, and UGT1A3, UGT1A6, UGT2B4, and UGT2B15, which show lower rates of glucuronidation. oup.comnih.govnih.gov Notably, UGT2B17 has been identified as playing a significant role in the intestinal metabolism of diclofenac. mdpi.comnih.gov Genetic variations in these enzymes can impact metabolic activity; for instance, the UGT2B72 allele is associated with a nearly six-fold lower intrinsic clearance of diclofenac glucuronidation compared to the wild-type UGT2B71 enzyme. nih.govresearchgate.net

Interactive Table: UGT Isoforms Involved in Diclofenac Glucuronidation
UGT IsoformRelative ActivityPrimary Location of ActionNotes
UGT2B7 HighLiver mdpi.comConsidered the major isoform for diclofenac glucuronidation oup.commdpi.comnih.gov.
UGT1A9 ModerateLiverShows moderate rates of diclofenac glucuronidation oup.comnih.gov.
UGT2B17 SignificantIntestine mdpi.comnih.govPlays a key role in the first-pass intestinal metabolism of diclofenac mdpi.comnih.gov.
UGT1A3 Low-Contributes to a lesser extent nih.gov.
UGT1A6 Low-Catalyzes glucuronidation at low rates oup.comnih.gov.
UGT2B4 Low-Contributes to a lesser extent nih.gov.
UGT2B15 Low-Catalyzes glucuronidation at low rates oup.comnih.gov.
UGT1A1 None Detected-No conjugate formation observed in studies oup.com.
UGT1A4 None Detected-No conjugate formation observed in studies oup.com.
UGT1A8 None Detected-No conjugate formation observed in studies oup.com.

Kinetic studies have quantified the catalytic efficiency of different UGT isoforms towards diclofenac. UGT2B7 consistently exhibits the highest activity. In one study, recombinant human UGT2B7 displayed a high rate of diclofenac glucuronide formation, exceeding 500 pmol/min/mg protein. nih.gov Another study reported a reaction rate of 1.082 nmol/min/mg protein for UGT2B7, which was more than double the rate of other tested isoforms like UGT1A3, 1A6, and 1A9. mdpi.com In comparison, UGT1A9 catalyzed the reaction at a moderate rate of 166 pmol/min/mg protein, while UGT1A6 and UGT2B15 showed very low activity (<20 pmol/min/mg protein). oup.comnih.gov This data underscores the predominant role of UGT2B7 in the hepatic clearance of diclofenac via glucuronidation.

Interactive Table: Comparative Reaction Rates of UGT Isoforms with Diclofenac
UGT IsoformRate of Glucuronide Formation (pmol/min/mg protein)Source
UGT2B7 >500 nih.gov
UGT2B7 1082 mdpi.com
UGT1A9 166 nih.gov
UGT1A6 <20 oup.comnih.gov
UGT2B15 <20 oup.comnih.gov

Sulfation Reactions and Their Metabolic Interplay

While glucuronidation is the most prominent conjugation pathway for diclofenac metabolites, sulfation also occurs. scispace.com Sulfation involves the transfer of a sulfonate group to the hydroxyl group of phenolic metabolites, a reaction catalyzed by sulfotransferase (SULT) enzymes. This process also increases the water solubility of the metabolites, preparing them for excretion. For phenolic compounds, glucuronidation and sulfation are often competing pathways. The relative contribution of each pathway can depend on the specific substrate, the concentration of the drug, and the expression levels of UGT and SULT enzymes in the metabolizing tissues. For diclofenac, excretion as both glucuronide and sulfate conjugates has been reported, indicating that sulfation is a relevant, albeit less studied, elimination pathway. scispace.com

Excretion Routes of this compound and its Conjugates

Following conjugation via glucuronidation and/or sulfation, the resulting polar metabolites of this compound are eliminated from the body. The primary routes of excretion for diclofenac and its metabolites are through the urine and bile. scispace.comresearchgate.net It is estimated that a significant portion of the metabolites are excreted via the kidneys into the urine. scispace.com The remainder is eliminated through the biliary system into the feces. scispace.comresearchgate.net The presence of hydroxylated diclofenac metabolites has been confirmed in wastewater, which serves as an indirect indicator of their excretion, primarily through urine. researchgate.net

Advanced Analytical Strategies for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of drug metabolites in various biological matrices. Its application to 3'-Hydroxy-4'-methoxydiclofenac involves meticulous optimization of separation parameters and rigorous validation of the developed assays.

Optimization of Chromatographic Separation Parameters

The successful separation of this compound from its parent drug and other metabolites is paramount for accurate quantitation. A study detailing an HPLC method for the determination of diclofenac (B195802) and four of its metabolites, including this compound, in human urine utilized a reversed-phase column. nih.gov The method employed flow-rate programming to achieve optimal separation. nih.gov The mobile phase, a critical component in chromatographic separation, was supplemented with ascorbic acid to ensure the stability of the analytes. nih.gov

A typical HPLC method for a related compound, 3-Hydroxy-4-methoxy-benzaldehyde, utilized a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometric compatibility, phosphoric acid is often substituted with formic acid. sielc.com The choice of a C18 column is common for the separation of such moderately polar compounds. nih.gov

Validation of Quantitative Assays in Biological Matrices (e.g., urine)

The validation of an analytical method ensures its reliability for its intended purpose. For the quantitation of this compound in biological matrices like urine, several key parameters are assessed.

A developed HPLC method for diclofenac and its metabolites demonstrated good linearity, with standard curves showing a linear response over a concentration range of 0.2 to 40 µg/mL using a 0.25 mL urine sample. nih.gov The specificity of the method was confirmed by analyzing blank urine samples from multiple volunteers, ensuring no interference from endogenous components. nih.gov Accuracy was also found to be good across the tested concentration range. nih.gov The limit of quantitation (LOQ), the lowest concentration that can be reliably quantified, was established at 0.4 µg/mL for all five analytes, including this compound, in a 0.25 mL urine sample. nih.gov The average absolute recovery for the metabolites was reported to be between 75% and 85%. nih.gov

For a different but structurally related compound, a validation study for an HPLC method determined the limit of detection (LOD) and LOQ to be 0.167 and 0.505 μg/mL, respectively. mdpi.com The recovery rate was between 90% and 101%, and the precision, measured as intraday and interday variability, was less than 6%. mdpi.com These parameters are crucial for establishing the robustness and reliability of the analytical method.

Mass Spectrometry (MS) Applications in Metabolite Identification and Structure Elucidation

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is an indispensable tool for the identification and structural elucidation of drug metabolites. For this compound, MS provides crucial information on its molecular weight and fragmentation pattern, confirming its identity.

The molecular formula of this compound is C15H13Cl2NO4, with a molecular weight of 342.17 g/mol . lgcstandards.com Mass spectrometry data available for this compound includes predicted GC-MS and various LC-MS/MS spectra, which are essential for its unambiguous identification. drugbank.com The fragmentation patterns observed in these spectra help in piecing together the structure of the molecule. For instance, the presence of characteristic isotopic patterns for chlorine can further aid in the identification process.

Development of Reference Standards and Analytical Impurity Profiling

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis. Certified reference materials for this compound are commercially available and are essential for calibrating analytical instruments and validating methods. lgcstandards.com These standards are typically characterized using a battery of analytical techniques, including HPLC for purity assessment and NMR, IR, and MS for identity confirmation. industry.gov.au

The purity of one such reference material is stated to be greater than 95% as determined by HPLC. lgcstandards.com Impurity profiling, the identification and quantification of impurities in the reference standard, is also a critical step. This ensures that the accuracy of the quantitative results is not compromised by the presence of significant impurities.

Challenges and Advancements in Metabolite Analysis

The analysis of drug metabolites like this compound is not without its challenges. The low concentrations of metabolites in biological fluids often necessitate highly sensitive analytical methods. Matrix effects, where other components in the biological sample interfere with the analysis, can also pose a significant challenge, potentially affecting the accuracy and precision of the results. nih.gov

Mechanistic Investigations of Biological Interactions and Immunological Responses

Characterization of Immunogenic Properties and Allergenicity

The immune system can, in some individuals, recognize diclofenac (B195802) or its metabolites as foreign substances, leading to hypersensitivity reactions. These reactions are often underpinned by the formation of neoantigens, where the drug or its metabolite covalently binds to endogenous proteins, thereby creating novel antigenic determinants that can trigger an immune response. nih.govnih.gov

Molecular Basis of Immune Recognition by Antibodies

The immunogenicity of small molecules like 3'-Hydroxy-4'-methoxydiclofenac is often attributed to their ability to act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The metabolic activation of diclofenac can lead to the formation of reactive intermediates, such as quinone imines, which are capable of forming covalent adducts with proteins. nih.gov These modified proteins are then processed by antigen-presenting cells and can lead to the activation of B-cells and the subsequent production of antibodies.

Studies have demonstrated the production of antibodies that recognize diclofenac and its metabolites. nih.gov Monoclonal antibodies raised against diclofenac have shown variable cross-reactivity with its hydroxylated metabolites, indicating that the structural modifications on the phenyl ring are critical for antibody recognition. rsc.org For instance, the introduction of hydroxyl groups, as seen in 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac, alters the electronic and steric properties of the molecule, which in turn influences the binding affinity of antibodies. nih.govrsc.org While direct evidence for antibodies specifically targeting this compound is limited, the established immunogenicity of other hydroxylated metabolites suggests a similar potential for this compound to be recognized by the immune system. The presence of both a hydroxyl and a methoxy (B1213986) group would create a unique electronic and steric profile that could be specifically recognized by an antibody's paratope.

The interaction between the hapten and the antibody is governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The specific amino acid residues in the antibody's binding site and their spatial arrangement dictate the strength and specificity of this interaction.

Identification of Immunoreactive Epitopes on Metabolite Structures

An epitope is the specific part of an antigen that is recognized by the immune system, for instance, by an antibody. For a small molecule like this compound acting as a hapten, the entire molecule or a significant portion of it can function as the epitope. The key structural features that contribute to the immunoreactivity of diclofenac metabolites are believed to be the substituted phenyl ring.

Research on diclofenac analogues has provided insights into the structural requirements for biological activity, which can be extrapolated to understand immunogenicity. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of the lipophilicity and the angle of twist between the two phenyl rings for the anti-inflammatory activity of diclofenac and its analogues. nih.gov These same physicochemical properties are also likely to be critical for the interaction with immune receptors.

The introduction of hydroxyl and methoxy groups on the aniline (B41778) ring of diclofenac significantly alters its electronic and hydrogen-bonding properties. These functional groups can directly participate in interactions with amino acid residues in the antibody binding site, thereby forming a critical part of the immunoreactive epitope. For example, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group can act as a hydrogen bond acceptor. The specific positioning of these groups at the 3' and 4' positions creates a distinct recognition motif for the immune system.

The following table summarizes the cross-reactivity of a monoclonal anti-diclofenac antibody with various diclofenac metabolites and related compounds, illustrating the importance of the molecular structure in antibody recognition.

CompoundCross-Reactivity (%)
Diclofenac (DCF)100
4'-Hydroxydiclofenac (4'-OH-DCF)<1
5-Hydroxydiclofenac (5-OH-DCF)<1
Diclofenac lactam<1
Diclofenac acyl glucuronide57
Aceclofenac (ACF)61
Diclofenac methyl ester (DCF-Me)44
6-aminohexanoic acid (DCF-Ahx)150
Data sourced from a study on a specific monoclonal anti-DCF antibody. rsc.org

In Silico Modeling of Ligand-Receptor Interactions

Computational methods, or in silico modeling, have become invaluable tools for investigating the interactions between small molecules and biological macromolecules at an atomic level. These methods can provide insights into the binding modes, affinities, and the thermodynamic forces driving the interaction, which are often difficult to obtain through experimental techniques alone.

While specific in silico studies on the interaction of this compound with immune receptors such as antibodies or T-cell receptors are not extensively documented in the public domain, the methodologies for such investigations are well-established. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that can be employed to predict and analyze these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., the binding site of an antibody). The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity. Such a study would help in identifying the key amino acid residues involved in the interaction and the specific non-covalent bonds that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This method simulates the movement of atoms and molecules by solving Newton's equations of motion. MD simulations can provide a more realistic picture of the binding process, including conformational changes in both the ligand and the receptor upon binding, and can be used to calculate the binding free energy with higher accuracy.

Studies on diclofenac and its other metabolites have utilized these techniques to investigate their interactions with various proteins, primarily metabolic enzymes like cytochrome P450. nih.gov These studies have provided valuable information on the structural determinants of these interactions. For instance, a quantitative structure-activity relationship (QSAR) analysis of diclofenac analogues revealed that lipophilicity and the angle of twist between the phenyl rings are crucial for their activity. nih.gov It is plausible that these same parameters also play a significant role in the interaction of this compound with immune receptors.

The table below presents data from a QSAR study on diclofenac analogues, highlighting key parameters influencing their biological activity.

Compound FeatureImpact on Activity
High LipophilicityFavorable
Halogen/Alkyl substituents at ortho positions of anilino ringOptimal Activity
OH groups in addition to two ortho substituentsLess Active
One or no ortho substituentsLess Active
Data derived from a QSAR study on diclofenac analogues. nih.gov

Future in silico research focusing specifically on this compound and its interactions with immune system components would be instrumental in elucidating the precise molecular mechanisms underlying its allergenic potential.

Q & A

Q. How to design experiments investigating the interplay between this compound and drug-drug interactions (DDIs)?

  • Methodological Answer : Co-administer diclofenac with CYP2C9 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) in humanized CYP2C9 transgenic mice. Monitor metabolite levels and liver enzyme activities (e.g., ALT/AST). Use static or dynamic DDI models (e.g., Simcyp) to extrapolate clinical risks .

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Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxy-4'-methoxydiclofenac
Reactant of Route 2
Reactant of Route 2
3'-Hydroxy-4'-methoxydiclofenac

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